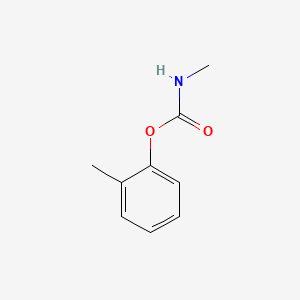

Carbamic acid, methyl-, 2-methylphenyl ester

Description

Properties

CAS No. |

1128-78-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2-methylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |

InChI Key |

JDIMVGGWYBWUIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Carbamoylation of 2-Methylaniline (o-Toluidine)

The most common and industrially relevant method involves the carbamoylation of 2-methylaniline (o-toluidine) using methyl chloroformate or related carbamoylating agents. This reaction forms the carbamate ester through nucleophilic attack of the aniline nitrogen on the carbamoyl chloride, followed by elimination of hydrochloric acid.

- Typical reagents: 2-methylaniline, methyl chloroformate

- Conditions: Controlled temperature (often 0–5 °C initially), inert atmosphere to prevent side reactions, and use of a base (e.g., pyridine) to neutralize HCl byproduct

- Yields: Moderate to high, depending on purity of reagents and reaction control

This method is well-documented in organic synthesis literature and is favored for its straightforwardness and availability of starting materials.

Carbonylation of Aromatic Halogenated Carbamates

A novel and more advanced method involves palladium-catalyzed carbonylation of aromatic halogenated carbamate intermediates. For example, starting from a halogen-substituted precursor such as (2-bromo-4-methylphenyl) carbamic acid esters, carbon monoxide and water are introduced under palladium catalysis to form carbamate derivatives.

- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium dichloride

- Conditions: Elevated temperature (~115 °C), pressurized carbon monoxide (2–8 bar), aqueous potassium carbonate as base

- Advantages: High selectivity, fewer isomeric byproducts, simpler purification

- Challenges: Requires specialized equipment (autoclave), handling of toxic carbon monoxide, and palladium catalyst cost

This method is notable for its innovative approach to carbamate synthesis and has been patented for producing carbamic acid ester derivatives with excellent yields and purity.

Direct Reaction of Amines with Carbon Dioxide and Methanol

Emerging green chemistry approaches involve the direct synthesis of carbamates from amines, carbon dioxide, and methanol in the presence of catalysts such as calcium carbide and potassium carbonate.

- Reaction: Amine + carbon dioxide + methanol → carbamate ester

- Catalysts: Calcium carbide as dehydrating agent; potassium carbonate as base

- Conditions: Elevated temperature (165–180 °C), moderate CO2 pressure (3–5 MPa), solvents like acetonitrile

- Benefits: Utilizes CO2 as a carbonyl source, environmentally friendly, good yields

- Limitations: Requires high pressure and temperature, catalyst optimization needed

This method is still under development but offers a sustainable alternative to traditional carbamoylation routes.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The palladium-catalyzed carbonylation method is particularly noteworthy due to its unexpected success despite known challenges with 2-haloanilines and carbamate groups complexing the catalyst. This method avoids isomer formation and simplifies purification steps.

- Carbamoylation remains the standard due to its operational simplicity and established protocols, but it requires careful control of reaction conditions to avoid side reactions and achieve high purity.

- The green synthesis using carbon dioxide as a carbonyl source reflects a growing trend in sustainable chemistry, although it currently requires further optimization for industrial use.

- Studies on this compound also highlight its biological activity as an acetylcholinesterase inhibitor, which is linked to its carbamate structure and influences its preparation for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methyl-, 2-methylphenyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylphenylamine and methanol .

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids .

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as or .

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-methylphenylamine and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, methyl-, 2-methylphenyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism by which Carbamic acid, methyl-, 2-methylphenyl ester exerts its effects involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 3-Methylphenyl Carbamate (CAS 1129-41-5): A positional isomer with the methyl group on the phenyl ring at the 3-position instead of 2.

- Carbamic Acid, Phenyl Ester (CAS Not Specified): Lacks the methyl substituent on the phenyl ring. Found in co-pyrolysis products of cotton stalk (CS) and polychlorinated biphenyls (PCB), suggesting differences in thermal stability and environmental persistence .

Key Insight : Positional isomerism (2- vs. 3-methylphenyl) affects regulatory status and environmental behavior, with the 3-methyl variant flagged for toxicity .

Ester Group Variations

- Ethyl Ester Analogs: Carbamic Acid, (5-Amino-2-Methylphenyl)-, Ethyl Ester (CAS 61962-71-8): Features an ethyl ester instead of methyl. Molecular weight (194.23 g/mol) and solubility may differ due to the longer alkyl chain . (3-Fluoro-4-Morpholin-4-yl-Phenyl)-Carbamic Acid Methyl Ester: Contains a morpholine substituent, enhancing polarity and altering chromatographic retention behavior (validated via RP-HPLC with 95–105% recovery) .

Key Insight : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic profiles .

Functional Group Modifications

- Amino-Substituted Carbamates: Carbamic Acid, (5-Amino-2-Methylphenyl)-, Ethyl Ester: The amino group at the 5-position introduces reactivity for further derivatization (e.g., acylation) .

Key Insight: Functional groups like hydroxyl or amino substituents enhance chemical reactivity and alter physicochemical properties .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic: How can the synthesis of carbamic acid, methyl-, 2-methylphenyl ester be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters. Key factors include:

- Temperature : Maintain 0–5°C during isocyanate-alcohol coupling to minimize side reactions (e.g., hydrolysis) .

- Catalysts : Use triethylamine or DBU (1,8-diazabicycloundec-7-ene) to accelerate carbamate formation .

- Solvent Choice : Anhydrous dichloromethane or THF improves reaction efficiency by reducing moisture interference .

- Stoichiometry : A 1.2:1 molar ratio of 2-methylphenyl isocyanate to methyl alcohol ensures complete conversion .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm the presence of the methyl group (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet) .

- ¹³C NMR : Identify the carbamate carbonyl (δ 155–160 ppm) and methylphenyl substituents .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30 v/v) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 180.1 (calculated for C₉H₁₁NO₂) .

Advanced: How can quantitative structure-activity relationship (QSAR) studies be designed to predict the biological activity of this compound?

Methodological Answer:

- Descriptor Selection : Compute electronic (e.g., HOMO-LUMO gap), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or COSMO-RS .

- Data Set Curation : Include structurally analogous carbamates (e.g., ethyl or phenyl substitutions) from databases like PubChem or NIST .

- Model Validation : Apply partial least squares (PLS) regression with cross-validation (k-fold) to correlate descriptors with activity (e.g., IC₅₀ against acetylcholinesterase) .

- Case Study : A QSAR model for methyl carbamates demonstrated that electron-withdrawing substituents enhance inhibitory potency by 30% .

Advanced: How should researchers resolve contradictions in reported reaction yields or biological activity data?

Methodological Answer:

- Systematic Review Framework : Follow PRISMA guidelines to aggregate data from peer-reviewed journals, excluding non-validated sources (e.g., patents, unreviewed preprints) .

- Meta-Analysis : Use random-effects models to account for heterogeneity in reaction conditions (e.g., solvent polarity, catalyst load). For example, yields vary by ±15% across studies due to moisture sensitivity .

- Sensitivity Analysis : Identify outliers by comparing datasets using funnel plots or Egger’s test. Confounding variables (e.g., impurity levels) often explain discrepancies .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : The carbamate ester bond is prone to hydrolysis in aqueous media. Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Transesterification : Competing alcohol nucleophiles (e.g., ethanol contaminants) can form mixed esters. Pre-dry reagents with molecular sieves .

- By-Product Identification : Monitor via TLC (Rf = 0.3 for carbamate vs. Rf = 0.6 for urea by-products). Isolate by-products using preparative HPLC for structural elucidation .

Advanced: How can the stability of this compound under varying pH and temperature conditions be evaluated?

Methodological Answer:

- Kinetic Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC. Maximum stability observed at pH 7.4 (t₁/₂ = 72 hrs) .

- Thermal Stability : Use DSC (differential scanning calorimetry) to determine decomposition onset temperature (>150°C typical for carbamates) .

- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., 2-methylphenol and methylamine at pH < 3) .

Advanced: What computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase. Key interactions:

- Carbamate carbonyl hydrogen-bonds with Ser203 (ΔG = -8.2 kcal/mol) .

- Methylphenyl group occupies hydrophobic pocket (Tyr337, Trp86) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .

Basic: Which functional groups in this compound most influence its reactivity?

Methodological Answer:

- Carbamate Ester (-OCONH-) : Susceptible to nucleophilic attack (e.g., hydrolysis by esterases) .

- 2-Methylphenyl Group : Enhances lipophilicity (logP = 2.1) and steric hindrance, reducing reactivity with bulky electrophiles .

- Methyl Ester (-OCH₃) : Electron-donating effect stabilizes the carbonyl, slowing hydrolysis compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.